molecular formula C25H27N3O2 B14139705 N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide CAS No. 893693-04-4

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No.: B14139705
CAS No.: 893693-04-4
M. Wt: 401.5 g/mol
InChI Key: ONQDHAOENFVWBX-UHFFFAOYSA-N
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Description

Acetamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-2-(2,4,6-trimethylphenoxy)- is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s structure includes an acetamide group, a diazenyl group, and a trimethylphenoxy group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-2-(2,4,6-trimethylphenoxy)- involves multiple steps. One common method includes the diazotization of 2-methylphenylamine followed by coupling with 2-methyl-4-aminophenol. The resulting intermediate is then reacted with 2,4,6-trimethylphenol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is also common to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms .

Medicine

Its interactions with biological targets can lead to the discovery of new therapeutic agents .

Industry

In the industrial sector, the compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for various applications, including textiles and coatings .

Mechanism of Action

The mechanism of action of Acetamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-2-(2,4,6-trimethylphenoxy)- involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Acetamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-2-(2,4,6-trimethylphenoxy)- lies in its combination of functional groups. This combination allows for diverse chemical reactions and applications, making it a versatile compound in various fields .

Properties

CAS No.

893693-04-4

Molecular Formula

C25H27N3O2

Molecular Weight

401.5 g/mol

IUPAC Name

N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-2-(2,4,6-trimethylphenoxy)acetamide

InChI

InChI=1S/C25H27N3O2/c1-16-12-19(4)25(20(5)13-16)30-15-24(29)26-22-11-10-21(14-18(22)3)27-28-23-9-7-6-8-17(23)2/h6-14H,15H2,1-5H3,(H,26,29)

InChI Key

ONQDHAOENFVWBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)COC3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

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